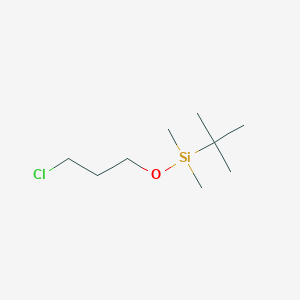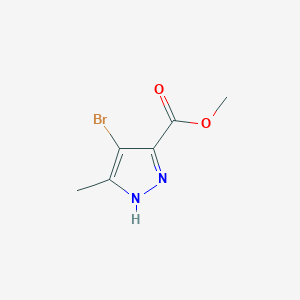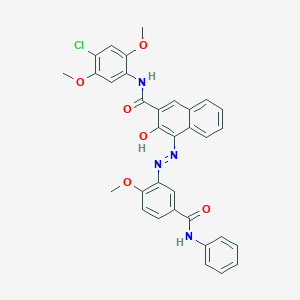![molecular formula C8H4F3NO B035929 5-(Trifluoromethyl)benzo[d]oxazole CAS No. 1267217-46-8](/img/structure/B35929.png)
5-(Trifluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)benzo[d]oxazole is a compound that has been studied for its potential in various applications due to its unique molecular structure. This compound has been a subject of interest in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzo[d]oxazole derivatives, including those substituted with trifluoromethyl groups, typically involves a one-pot synthesis process. This process may dispense the need for ortho-disubstituted precursors and proceed via CN formation followed by CO cyclization (Tangellamudi et al., 2018).
Molecular Structure Analysis
The molecular structure of benzo[d]oxazole derivatives can be confirmed using single crystal X-ray diffraction studies. This method helps to unambiguously determine the structure of these compounds (Marjani, 2013).
Chemical Reactions and Properties
5-(Trifluoromethyl)benzo[d]oxazole derivatives can participate in various chemical reactions due to their active sites. For example, the reaction with n-butyllithium leads to metalation at specific positions, allowing for further functionalization (Uhlmann et al., 1997).
Physical Properties Analysis
The physical properties of 5-(Trifluoromethyl)benzo[d]oxazole derivatives are closely linked to their molecular geometry. Studies using methods like X-ray crystallography and NMR spectroscopy provide detailed insights into their physical characteristics (Marjani, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 5-(Trifluoromethyl)benzo[d]oxazole derivatives, can be influenced by their molecular structure. For example, the presence of the trifluoromethyl group can affect the electron distribution within the molecule, impacting its chemical behavior (Zhu et al., 2015).
Aplicaciones Científicas De Investigación
Therapeutic Potential and Synthetic Approaches
Oxazole Derivatives for Therapeutic Agents
Oxazoles, including structures like 5-(Trifluoromethyl)benzo[d]oxazole, are present in numerous natural and synthetic pharmacologically active compounds. These derivatives exhibit a wide spectrum of pharmacological profiles, such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory activities. The flexibility of the oxazole ligand for targeting molecular levels (enzyme/receptor) makes it an attractive scaffold for the development of effective therapeutic agents (Kaur et al., 2018).
Benzoxazole Derivatives in Medicinal Chemistry
Benzoxazoles, including those derived from 5-(Trifluoromethyl)benzo[d]oxazole, are significant in medicinal chemistry due to their important pharmacological activities. They have shown promising properties in material science and are synthesized using techniques such as microwave-assisted synthesis. This method increases diversity and speeds up research in modern chemistry, making the synthesis of benzoxazole derivatives more efficient (Özil & Menteşe, 2020).
Microwave-Assisted Synthesis of Biorelevant Benzazoles
The synthesis of biorelevant benzazoles, potentially including 5-(Trifluoromethyl)benzo[d]oxazole, under microwave irradiation is highlighted as an efficient and green chemistry tool. This approach is beneficial for the speedy generation of synthetic targets, offering improved yields and reduced reaction times for the development of benzazole-based therapeutic leads (Seth, Purohit, & Chakraborti, 2018).
Direcciones Futuras
The future directions in the study of 5-(Trifluoromethyl)benzo[d]oxazole and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . More research is needed to fully understand their potential applications in various fields, including medicinal chemistry .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKOEMQMBVZOSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617688 |
Source


|
| Record name | 5-(Trifluoromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)benzo[d]oxazole | |
CAS RN |
1267217-46-8 |
Source


|
| Record name | 5-(Trifluoromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)







![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

